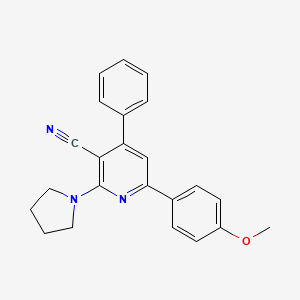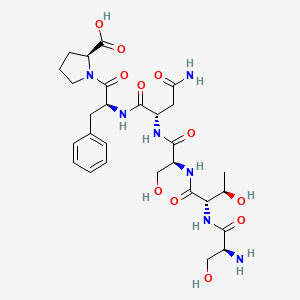![molecular formula C29H28NPSi B15165981 Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- CAS No. 207278-64-6](/img/structure/B15165981.png)
Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- is a complex organic compound with the molecular formula C11H15NSi This compound is characterized by its unique structure, which includes a benzene ring, an amine group, a trimethylsilyl group, and a triphenylphosphoranylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- typically involves multiple steps. One common synthetic route starts with the reaction of 2-[(trimethylsilyl)ethynyl]aniline with triphenylphosphine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and is conducted at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Biology: In biological research, this compound can be employed as a probe or a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: In industry, this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(Trimethylsilyl)ethynyl]aniline: This compound lacks the triphenylphosphoranylidene group and is primarily used as an intermediate in organic synthesis.
Benzenamine, 2-fluoro-4-[(trimethylsilyl)ethynyl]-: This compound has a fluorine atom in the benzene ring, which can influence its reactivity and applications.
Uniqueness: Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct chemical properties and reactivity compared to similar compounds. This group enhances the compound's ability to participate in complex organic reactions and its utility in various scientific and industrial applications.
Properties
CAS No. |
207278-64-6 |
|---|---|
Molecular Formula |
C29H28NPSi |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
triphenyl-[2-(2-trimethylsilylethynyl)phenyl]imino-λ5-phosphane |
InChI |
InChI=1S/C29H28NPSi/c1-32(2,3)24-23-25-15-13-14-22-29(25)30-31(26-16-7-4-8-17-26,27-18-9-5-10-19-27)28-20-11-6-12-21-28/h4-22H,1-3H3 |
InChI Key |
CPROXNMEYLOIHZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B15165903.png)
![5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B15165911.png)
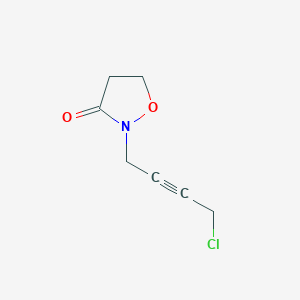
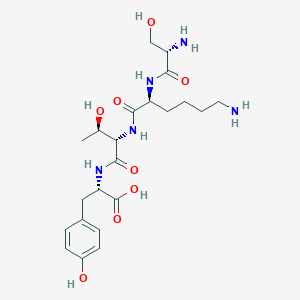
![2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine](/img/structure/B15165919.png)
![S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate](/img/structure/B15165933.png)

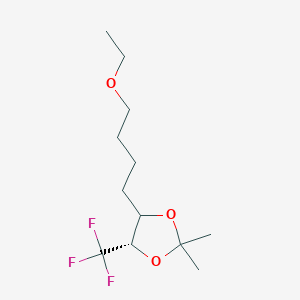

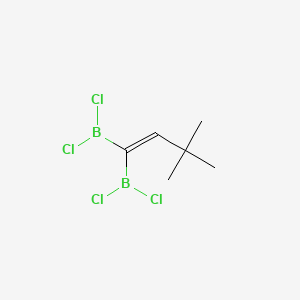
![Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate](/img/structure/B15165963.png)
